Sodium hexacosyl sulphate
Description
Sodium hexacosyl sulphate (C₂₆H₅₃NaO₄S) is a long-chain alkyl sulfate with a molecular weight of 484.75 g/mol . It is also known as 1-hexacosanol hydrogen sulfate sodium salt and is supplied industrially by companies such as Jinan GuRuiTe Chemical Co., Ltd. . The compound features a linear 26-carbon alkyl chain attached to a sulfate group, which confers surfactant properties. Due to its extended hydrophobic chain, it is less water-soluble compared to shorter-chain alkyl sulfates, making it suitable for specialized applications such as lubricants, emulsifiers in viscous systems, or niche industrial processes .
Properties
CAS No. |
71317-52-7 |
|---|---|
Molecular Formula |
C26H53NaO4S |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
sodium;hexacosyl sulfate |
InChI |
InChI=1S/C26H54O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27,28)29;/h2-26H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
APTYBPOYHBMIED-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexacosyl sulfate can be synthesized through the sulfation of hexacosanol (a long-chain fatty alcohol) followed by neutralization with sodium hydroxide. The reaction typically involves heating hexacosanol with sulfur trioxide to form hexacosyl sulfate, which is then neutralized with sodium hydroxide to produce sodium hexacosyl sulfate.
Industrial Production Methods: In an industrial setting, the production of sodium hexacosyl sulfate involves large-scale sulfation reactors where hexacosanol is continuously fed and reacted with sulfur trioxide. The resulting hexacosyl sulfate is then neutralized with sodium hydroxide in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: Sodium hexacosyl sulfate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Hexacosyl sulfate derivatives, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides, amides.
Scientific Research Applications
Sodium hexacosyl sulfate is extensively used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a phase transfer catalyst and in organic synthesis.
Biology: In cell culture media to reduce surface tension and improve nutrient absorption.
Medicine: As an ingredient in pharmaceutical formulations to enhance drug delivery.
Industry: In detergents, cosmetics, and personal care products for its emulsifying and foaming properties.
Mechanism of Action
The mechanism by which sodium hexacosyl sulfate exerts its effects primarily involves its ability to reduce surface tension. It interacts with water molecules, disrupting hydrogen bonds and allowing for better wetting and spreading. This property makes it effective in various applications, such as detergents and emulsifiers.
Molecular Targets and Pathways Involved:
Surface Tension Reduction: Sodium hexacosyl sulfate targets the surface of liquids, reducing surface tension and improving the mixing of immiscible liquids.
Emulsification: It stabilizes emulsions by forming micelles that encapsulate oil droplets, preventing coalescence.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares sodium hexacosyl sulphate with structurally related alkyl sulfates and sulfosuccinates, emphasizing molecular properties, applications, and research findings:
Key Observations:
Chain Length vs. Solubility: Longer chains (e.g., C26) exhibit reduced water solubility, limiting their use in aqueous systems but enhancing stability in non-polar environments . Shorter chains (C6–C16) are more water-soluble and widely used in consumer products like detergents .
Applications :
- Medical Use : Sodium tetradecyl sulphate (C14) is a well-studied sclerosant, whereas this compound lacks direct medical research .
- Industrial Use : this compound’s long chain makes it suitable for heavy-duty emulsification, contrasting with sodium lauryl sulphate’s (C12) role in personal care .
Toxicity :
- Shorter-chain sulfates (e.g., C12) are associated with skin irritation, while longer chains may have milder profiles due to lower penetration .
Structural Analogues :
- Sulfosuccinates (e.g., dihexyl sodium sulfosuccinate) differ in branching and functional groups, offering better biocompatibility in pharmaceuticals compared to linear sulfates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
